molecular formula C12H15ClFNO2 B2721403 Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate CAS No. 52756-24-8

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate

Cat. No.: B2721403
CAS No.: 52756-24-8
M. Wt: 259.71
InChI Key: LVZPYQMBOPESIL-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate is an organic compound with the molecular formula C12H15ClFNO2. This compound is characterized by the presence of a chloro and fluoro-substituted phenyl ring, an amino group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate typically involves the esterification of 2-((3-chloro-4-fluorophenyl)amino)propanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions ensures the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar chloro and fluoro substitutions on the phenyl ring.

    3-Chloro-4-fluorophenylboronic acid: Another compound with similar halogen substitutions.

Uniqueness

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group, in particular, allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2/c1-7(2)17-12(16)8(3)15-9-4-5-11(14)10(13)6-9/h4-8,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZPYQMBOPESIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327157
Record name propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52756-24-8
Record name propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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